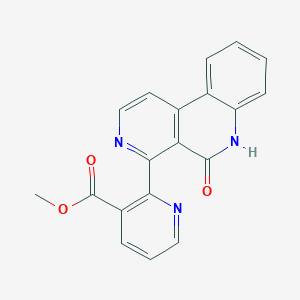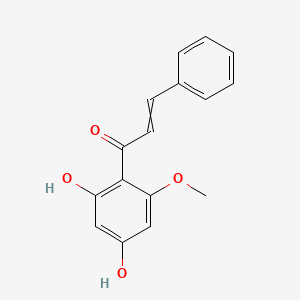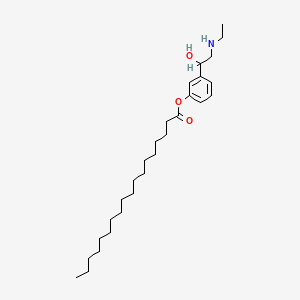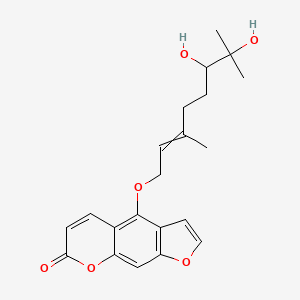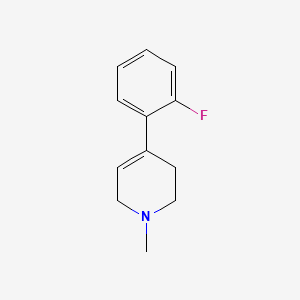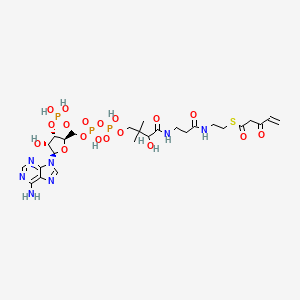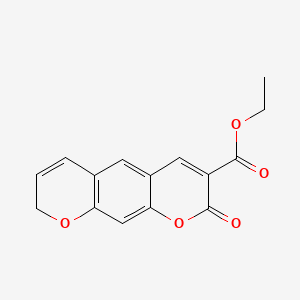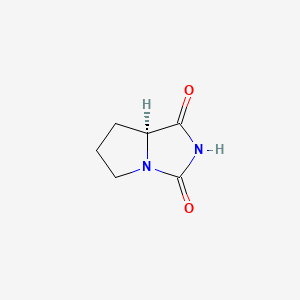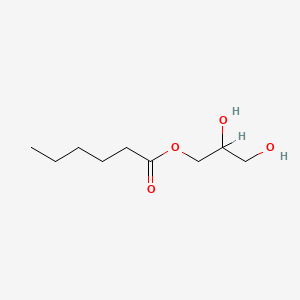
Uridine, 2'-deoxy-5-(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of modified uridines, including 2'-deoxy-5-(2-propynyloxy)-uridine, involves complex chemical processes aimed at introducing specific functional groups to the uridine molecule. Sakthivel et al. (1996) detailed the first unambiguous synthesis of a closely related compound, 5′-O-benzoyl-3′-deoxy-2′-keto-α-uridine, showcasing the intricacies involved in synthesizing modified nucleosides. Their work emphasized the importance of crystal structure analysis and 1H-NMR data in confirming the identity of synthesized compounds and highlighted the challenges in achieving stereoselective synthesis (Sakthivel, Pathak, Cheravakkattu, & Suresh, 1996).
Molecular Structure Analysis
The molecular structure of modified uridines provides insight into their potential interactions and reactivity. Harris and MacIntyre (1964) solved the crystal structure of a similar molecule, 5-fluoro-2′-deoxy-β-uridine, revealing how slight modifications can affect the molecular conformation and potentially, its biochemical properties. Their findings indicate the importance of bond lengths, angles, and planarity in understanding how such modifications might influence the molecule's function and stability (Harris & MacIntyre, 1964).
Chemical Reactions and Properties
Chemical reactions involving modified uridines are key to understanding their reactivity and potential applications. The work by Nowak and Robins (2007) on synthesizing 3'-deoxynucleosides showcases the diverse chemical reactions these molecules can undergo, including the addition of difluorocarbene to unsaturated uridine derivatives. This study sheds light on the chemical versatility of modified uridines and their potential as intermediates in synthesizing more complex molecules (Nowak & Robins, 2007).
Physical Properties Analysis
Understanding the physical properties of modified uridines, such as solubility, melting point, and crystalline structure, is crucial for their application in pharmaceutical formulations. The crystal and molecular structure analysis performed by Harris and MacIntyre (1964) also provides valuable information on the physical properties of these compounds, highlighting how modifications can influence their physical behavior and stability (Harris & MacIntyre, 1964).
Chemical Properties Analysis
The chemical properties of modified uridines, including their reactivity with other molecules, stability under various conditions, and potential to undergo further chemical transformations, are essential for their utilization in research and therapy. Studies like those conducted by Nowak and Robins (2007) provide a foundation for understanding these properties by detailing the reactions and outcomes of specific chemical modifications on the uridine backbone (Nowak & Robins, 2007).
科学的研究の応用
Biomedical and Neurological Applications
Uridine and its derivatives play crucial roles in the central nervous system (CNS), impacting brain function, neuro-transmission, and potentially offering therapeutic avenues for neurological disorders. Studies highlight the importance of uridine in maintaining brain function, underlining the need for further research on its effects on the CNS, including plasticity, regeneration, and neurotransmission. The exploration of pyrimidine metabolism in the brain sheds light on the potential of uridine derivatives in managing conditions like sleep disorders and neurodegenerative diseases (Löffler, Carrey, & Zameitat, 2018; Kimura, Ho, & Yamamoto, 2001).
Drug Development and Pharmacology
The enzyme uridine phosphorylase is crucial in pyrimidine metabolism, catalyzing the reversible phosphorylation of uridine. This enzyme's activity is essential for developing high-selectivity anticancer agents, underscoring the importance of inhibitors that could lead to new treatments for cancer and infectious diseases. Detailed knowledge of this enzyme and its interactions with potential drugs is vital for the rational design of therapeutic agents (Lashkov et al., 2011).
Antioxidant Properties and Neuroprotection
Uric acid, closely related to uridine metabolism, is recognized for its antioxidant properties, which may confer neuroprotective effects. The scavenging of reactive oxygen species by uric acid could mitigate oxidative stress, suggesting a protective role in neurodegenerative disease pathogenesis. This highlights the potential therapeutic benefits of modulating uric acid levels in diseases characterized by increased oxidative stress (Settle, Kl, & Orf, 2014).
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18)/t7-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKQPVPFHMJNK-FXBDTBDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65367-85-3 |
Source


|
| Record name | Propynyloxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065367853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

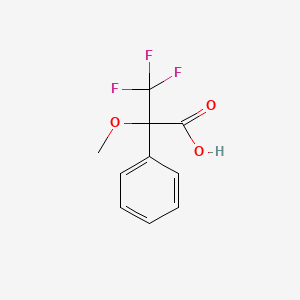
![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)

